4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole
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Overview
Description
4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 4, a fluorobenzyl group at position 1, and a nitro group at position 3
Preparation Methods
The synthesis of 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique functional groups make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the nitro, chloro, and fluorobenzyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
4-chloro-3-nitropyrazole: Lacks the fluorobenzyl group, which may result in different chemical properties and applications.
1-(3-fluorobenzyl)-3-nitro-1H-pyrazole:
4-chloro-1-benzyl-3-nitro-1H-pyrazole: Lacks the fluorine atom, which can influence its chemical behavior and interactions.
Properties
IUPAC Name |
4-chloro-1-[(3-fluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLAGEQLNSUYKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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